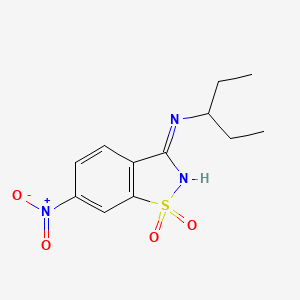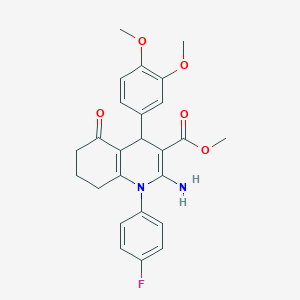![molecular formula C22H18N4O7 B11534130 N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11534130.png)
N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C22H18N4O7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dinitrophenoxy and methylphenoxy groups play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-hydroxybenzohydrazide
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene]-2-(2,3,6-trimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of dinitrophenoxy and methylphenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O7 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H18N4O7/c1-15-5-2-3-8-20(15)32-14-22(27)24-23-13-16-6-4-7-18(11-16)33-21-10-9-17(25(28)29)12-19(21)26(30)31/h2-13H,14H2,1H3,(H,24,27)/b23-13+ |
InChI Key |
ZLZJYILHXUUOCG-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-Methylphenyl)sulfonyl]hydrazinyl}-2-oxoethyl [2-(4-methylphenoxy)ethyl]carbamodithioate](/img/structure/B11534047.png)
![6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534057.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11534061.png)
![methyl 2-[2-amino-3-cyano-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11534071.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5(4H)-one](/img/structure/B11534079.png)
![3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11534086.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11534094.png)


![6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534119.png)
![N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B11534127.png)
![2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11534128.png)
![2-Chloro-5-{5-[(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]furan-2-YL}benzoic acid](/img/structure/B11534131.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534139.png)
